1-Methyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
1-Methyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the molecular formula C8H8N2. It is a derivative of pyridine and pyrrole, which are both significant in various chemical and biological contexts. This compound is known for its unique structure, which combines the properties of both pyridine and pyrrole rings, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrolo[3,2-C]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with acetylenic compounds under acidic conditions can yield the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize various substituted derivatives of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, iodine for iodination.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Nitrated, brominated, and iodinated derivatives.
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-C]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific derivative and its intended application. In cancer research, for example, some derivatives target and inhibit the activity of kinases involved in cell proliferation .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,4-c]pyridine
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: 1-Methyl-1H-pyrrolo[3,2-C]pyridine stands out due to its unique structural arrangement, which imparts distinct chemical and biological properties. Compared to 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,4-c]pyridine, the [3,2-C] arrangement offers different reactivity and interaction profiles with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-5-3-7-6-9-4-2-8(7)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGGYPJNCGAKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559369 | |
Record name | 1-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24331-97-3 | |
Record name | 1-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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